molecular formula C17H30N2O5 B7024640 Tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate

Tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate

Cat. No.: B7024640
M. Wt: 342.4 g/mol
InChI Key: YVWCQKIIMONOHP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring

Properties

IUPAC Name

tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-6-23-15(21)9-10-18(5)14(20)8-7-13-11-19(12-13)16(22)24-17(2,3)4/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCQKIIMONOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)CCC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropyl]azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an azetidine ring and an ethoxy group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthetic and medicinal chemistry.

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